molecular formula C17H20N4O2S B2662771 3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2309187-16-2

3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2662771
CAS No.: 2309187-16-2
M. Wt: 344.43
InChI Key: LBXWMIOHNPBXBN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyridazine ring, a cyclopropyl group, and a thiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the cyclopropyl group and the thiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-6-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine shares structural similarities with other pyridazine derivatives and thiazole-containing compounds.

Uniqueness

  • The unique combination of the cyclopropyl group, thiazole moiety, and pyridazine ring sets this compound apart from others, providing distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-17(15-10-24-11-18-15)21-7-5-12(6-8-21)9-23-16-4-3-14(19-20-16)13-1-2-13/h3-4,10-13H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXWMIOHNPBXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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